molecular formula C21H26N2O B1613545 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-75-0

2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613545
CAS No.: 898783-75-0
M. Wt: 322.4 g/mol
InChI Key: OIVMSUKECZIKKV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR spectra of analogous compounds reveal distinct signals:

  • Aromatic protons : A singlet at δ 7.2–7.4 ppm for the 2,6-dimethyl-substituted ring due to symmetry.
  • Piperazine protons : Multiplet signals between δ 2.4–2.8 ppm for N–CH₂ and CH₂–N–CH₃ groups.
  • Methyl groups : Singlets at δ 2.3 ppm (aromatic CH₃) and δ 2.2 ppm (piperazine CH₃).

¹³C NMR data show characteristic peaks:

  • Carbonyl carbon : δ 196–198 ppm.
  • Aromatic carbons : δ 125–140 ppm, with deshielding observed for carbons adjacent to substituents.
  • Piperazine carbons : δ 45–55 ppm for N–CH₂ and δ 38–42 ppm for CH₂–N–CH₃.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) yields a molecular ion at m/z 322.4, with major fragments arising from:

  • Cleavage of the piperazinylmethyl group : Loss of C₅H₁₁N₂ (m/z 105.1), leaving a residual ion at m/z 217.3.
  • Retro-Diels-Alder fragmentation : Formation of acylium ions (m/z 105, 121) from the benzophenone core.
  • Methyl group elimination : Successive losses of CH₃ radicals (m/z 15) from dimethyl-substituted rings.

Infrared Absorption Characteristics

Key IR absorptions include:

  • Carbonyl stretch : A strong band at 1,670–1,690 cm⁻¹ (C=O).
  • Aromatic C–H stretching : Peaks at 3,050–3,100 cm⁻¹ .
  • C–N vibrations : Bands at 1,240–1,260 cm⁻¹ (piperazine ring) and 1,020–1,040 cm⁻¹ (N–CH₃).
  • Methyl deformations : Scissoring modes at 1,380–1,400 cm⁻¹ (CH₃).

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-5-4-6-17(2)20(16)21(24)19-9-7-18(8-10-19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVMSUKECZIKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642977
Record name (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-75-0
Record name (2,6-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

This classical approach involves the acylation of a substituted aromatic ring with an acid chloride or equivalent, followed by nucleophilic substitution to introduce the piperazinomethyl group.

  • Step 1: Synthesis of 2,6-dimethylbenzophenone intermediate

    Starting materials such as 2,6-dimethylbenzoyl chloride and a substituted phenyl derivative are reacted under Friedel-Crafts acylation conditions using Lewis acid catalysts like AlCl3 or FeCl3. The reaction is typically performed in anhydrous solvents such as dichloromethane or nitrobenzene at controlled temperatures (0–50 °C).

  • Step 2: Introduction of the 4-methylpiperazinomethyl substituent

    The benzophenone intermediate bearing a suitable leaving group (e.g., halomethyl or hydroxymethyl at the para position) undergoes nucleophilic substitution with 4-methylpiperazine. This step is generally carried out in polar solvents (e.g., ethanol, DMF) under reflux or elevated temperatures to facilitate the substitution.

  • Catalysts and Reagents

    Catalysts such as methanesulfonic acid and polyphosphoric acid mixtures have been reported to improve acylation efficiency and selectivity, with molar ratios optimized between 1:2 to 1:8 for acid catalyst to substrate. Dehydrating agents like phosphorus pentoxide or molecular sieves are employed to suppress side reactions by absorbing water generated during esterification or rearrangement steps, thereby increasing yields.

  • Yields and Purity

    Optimized conditions yield the benzophenone derivatives with purity exceeding 95%, as confirmed by NMR and HPLC analysis. For example, synthesis of related benzophenones under similar conditions reported yields around 70–78% with melting points consistent with literature values.

Rearrangement of Pyridinium Salt Intermediates

An alternative and more recent synthetic route involves the rearrangement of 1-alkyl-2-(benzoylmethyl)pyridinium iodides in the presence of nucleophiles to yield 2-alkylaminobenzophenone derivatives.

  • Mechanism

    The pyridinium salt undergoes nucleophilic attack by alkylammonium sulfites, leading to a 1,4-dihydropyridine intermediate. Subsequent ring-opening and recyclization under hydrolytic conditions furnish the target benzophenone derivative with the piperazinomethyl substituent at the desired position.

  • Reaction Conditions

    The rearrangement is typically conducted in aqueous or mixed solvents at moderate temperatures (50–80 °C) for several hours. Alkylammonium sulfites serve as both nucleophiles and recyclization agents, enabling efficient conversion.

  • Yields

    This method provides good yields ranging from 68% to 78% for various substituted benzophenones, with high regioselectivity and minimal by-products.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Reaction Conditions Yield (%) Purity (%) Notes
Friedel-Crafts Acylation + Nucleophilic Substitution Acylation of 2,6-dimethylbenzoyl chloride + substitution with 4-methylpiperazine AlCl3, Methanesulfonic acid, Polyphosphoric acid, P2O5 0–50 °C, anhydrous solvents, reflux for substitution 70–78 >95 Requires careful control of water content; dehydration improves yield
Pyridinium Salt Rearrangement Formation of pyridinium salt + rearrangement with alkylammonium sulfite Alkylammonium sulfite 50–80 °C, aqueous/mixed solvents 68–78 High High regioselectivity, fewer side products

Detailed Research Findings

  • Effect of Acidic Catalysts and Dehydrating Agents

    Studies show that the mixture of methanesulfonic acid and polyphosphoric acid in molar ratios of 2:1 to 3.5:1 enhances the Friedel-Crafts acylation efficiency for benzophenone synthesis by providing strong acidic conditions while minimizing side reactions. The addition of dehydrating agents such as phosphorus pentoxide further improves yield by absorbing water, which otherwise promotes hydrolysis and by-product formation.

  • Spectroscopic Characterization

    The synthesized 2,6-dimethyl-4'-(4-methylpiperazinomethyl)benzophenone exhibits characteristic NMR signals consistent with the expected structure. For related benzophenones, ^1H NMR spectra show singlets corresponding to hydroxyl protons (when present) around δ 10.3 ppm, aromatic protons as doublets near δ 7.6 and 6.9 ppm, confirming substitution patterns.

  • Green Chemistry Considerations

    The use of milder Lewis acids such as ZnCl2, BF3, and polyphosphoric acid, combined with organic solvents like toluene or chlorobenzene, aligns with greener synthesis protocols by reducing hazardous waste and improving reaction selectivity.

Summary and Recommendations

The preparation of 2,6-dimethyl-4'-(4-methylpiperazinomethyl)benzophenone is effectively achieved via Friedel-Crafts acylation of appropriately substituted benzoyl chlorides followed by nucleophilic substitution with 4-methylpiperazine. Optimizing acidic catalyst mixtures and employing dehydrating agents significantly improves yield and purity. Alternatively, pyridinium salt rearrangement offers a regioselective and efficient route with good yields.

For practical synthesis, the following protocol is recommended:

  • Use a mixture of methanesulfonic acid and polyphosphoric acid (molar ratio ~2.5:1) as catalyst.
  • Conduct Friedel-Crafts acylation in anhydrous toluene at 40–50 °C.
  • Add phosphorus pentoxide as a dehydrating agent to suppress side reactions.
  • Perform nucleophilic substitution with 4-methylpiperazine in refluxing ethanol or DMF.
  • Purify the product by recrystallization and confirm structure by NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical reactions—such as electrophilic substitution—makes it valuable for creating derivatives with tailored properties.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
Electrophilic SubstitutionReacts with electrophiles to form new derivativesAlkylated benzophenones
ReductionCan be reduced to form alcohols or aminesAlcohol derivatives
OxidationOxidative transformations can yield ketones or acidsKetone derivatives

Biological Applications

Research indicates that compounds related to benzophenones exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that this compound may interact with biological targets involved in cell proliferation and apoptosis.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar benzophenone derivatives. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through modulation of the Bcl-2 family of proteins.

Materials Science

In materials science, this compound is investigated for its potential use as a UV filter in polymer formulations. Its ability to absorb UV radiation makes it suitable for protecting materials from photodegradation.

Table 2: Potential Applications in Materials Science

Application AreaDescriptionBenefits
UV StabilizersUsed in coatings and plastics to absorb UV lightEnhances material longevity
PhotoinitiatorsInitiates polymerization processes under UV lightImproves curing efficiency

Pharmacological Insights

The pharmacological profile of this compound suggests potential therapeutic applications. Preliminary studies indicate activity against bacterial strains and inflammation markers.

Pharmacological Properties:

  • Anti-inflammatory Activity: The compound may inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity: Demonstrated efficacy against Gram-positive bacteria.
  • Anticancer Properties: Potential to modulate cancer cell apoptosis pathways.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism and Substituent Effects

The compound belongs to a family of substituted benzophenones with variations in methyl and piperazinyl group positions. Key structural analogs include:

  • 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898783-73-8): Differs in methyl group placement (2,5 vs. 2,6), altering steric hindrance and electronic distribution .

Table 1: Structural Comparison of Selected Benzophenone Derivatives

CAS No. Methyl Positions Piperazinyl Position Molecular Formula
898783-19-2 (Target) 2,6 4' C21H26N2O
898783-73-8 2,5 4' C21H26N2O
898788-77-7 2,6 3' C21H26N2O

Pharmacological Activity Insights

Quantitative Structure-Activity Relationship (QSAR) models for benzophenone derivatives suggest that substituent positions critically influence antimalarial activity. For example:

  • The 4'-position of the piperazinyl group in the target compound may optimize binding to Plasmodium falciparum farnesyltransferase, a key antimalarial target, due to favorable spatial alignment .
  • In contrast, 3'-substituted analogs (e.g., CAS 898788-77-7) may exhibit reduced efficacy due to steric clashes with the enzyme’s active site .

Key Research Findings and Data Gaps

  • Antimalarial Potential: QSAR models predict moderate to high activity for 4'-piperazinyl-substituted derivatives, but experimental validation is lacking .
  • Toxicity Profile: General benzophenones exhibit low acute toxicity but may accumulate in adipose tissue. The piperazinyl group’s impact on metabolic pathways remains unstudied .

Biological Activity

2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with a complex structure that includes a benzophenone backbone and a piperazine moiety. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula: C21H26N2O
  • Molecular Weight: 322.45 g/mol
  • Boiling Point: 426.2ºC
  • Density: 1.083 g/cm³

The compound features two methyl groups at the 2 and 6 positions of the benzophenone structure, which may influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, potentially modulating several biochemical pathways.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to specific biological targets:

  • Enzyme Interactions: The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with neurotransmitter receptors, which could lead to neuropharmacological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological activity of this compound. The following table summarizes some related compounds:

Compound NameMolecular FormulaUnique Features
2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenoneC21H26N2ODifferent methyl group positioning
3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenoneC21H26N2OVariation in methyl group positions
4-Methylpiperazinomethyl benzophenoneC19H24N2OLacks additional methyl groups on benzene rings

These comparisons highlight how variations in substituent positioning can significantly influence the biological activity of these compounds.

Pharmacological Studies

  • Antitumor Activity: In vitro studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. These findings suggest potential applications in cancer therapy.
  • Neuropharmacological Effects: Research has explored its effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties due to its interaction with serotonin receptors.

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments have indicated a moderate toxicity level, necessitating further investigation into its safety and efficacy for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, and what critical reaction parameters require optimization?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution to introduce the benzophenone core, followed by coupling with 4-methylpiperazine. Key parameters include solvent choice (e.g., anhydrous dichloromethane to minimize hydrolysis), temperature control (0–5°C during coupling to prevent side reactions), and stoichiometric ratios of the methylpiperazine derivative. Catalytic acid (e.g., HCl) may enhance coupling efficiency. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of methyl groups (2,6-positions) via splitting patterns (e.g., singlet for symmetrical dimethyl substitution) and piperazine proton integration .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect residual solvents or byproducts .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the methylpiperazine side chain .

Advanced Research Questions

Q. How can conflicting crystallography and NMR data be resolved when analyzing the spatial arrangement of the 4-methylpiperazine substituent?

  • Methodological Answer : Discrepancies between XRD (showing chair conformation of piperazine) and NMR (dynamic equilibrium between conformers in solution) can be addressed by:

  • Variable-Temperature NMR : Monitor coalescence of piperazine proton signals to determine energy barriers for ring inversion .
  • DFT Calculations : Compare computed conformational energies with experimental XRD data to identify dominant solid-state conformers .

Q. What strategies are effective in mitigating batch-to-batch variability in synthetic yield caused by moisture sensitivity during the methylpiperazine coupling step?

  • Methodological Answer :

  • Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) during reactions to suppress hydrolysis of the methylpiperazine reagent .
  • Pre-activation : Stir methylpiperazine with a desiccant (e.g., MgSO₄) prior to coupling.
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reagent consumption and optimize reaction termination .

Q. How can computational chemistry predict the compound's hydrogen bonding network, and how does this compare with experimental XRD findings?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions in polar solvents (e.g., methanol) to identify preferred H-bond donors (piperazine NH) and acceptors (benzophenone carbonyl) .
  • Lattice Energy Calculations : Compare computed lattice energies (using force fields like COMPASS III) with XRD-derived packing diagrams to validate intermolecular interactions .
  • Experimental Validation : Cross-check predictions with solid-state IR spectroscopy (amide I/II bands) and XRD-derived hydrogen bond metrics (distance/angle) .

Notes on Data Contradiction Analysis

  • Case Example : If HPLC indicates high purity but biological assays show inconsistent activity, conduct LC-MS/MS to detect trace isomers (e.g., regioisomeric methylpiperazine attachment) not resolved by standard HPLC .
  • Thermogravimetric Analysis (TGA) : Resolve discrepancies between theoretical and observed melting points by assessing thermal decomposition pathways (e.g., piperazine degradation above 200°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
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2,6-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

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